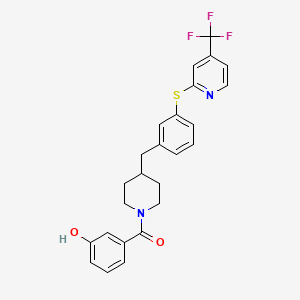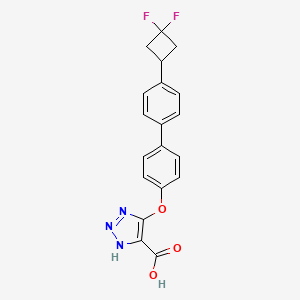
Monomethyl auristatin E intermediate-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monomethyl auristatin E intermediate-14 is a crucial intermediate in the synthesis of monomethyl auristatin E, a potent antimitotic agent. Monomethyl auristatin E is widely used as the cytotoxic component in antibody-drug conjugates, which are designed to target and kill cancer cells. This compound plays a significant role in the development of targeted cancer therapies due to its ability to inhibit cell division by blocking the polymerization of tubulin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl auristatin E intermediate-14 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often involve the use of protecting groups to ensure the selective formation of the desired product.
Functional Group Modifications: The intermediate undergoes various functional group modifications, such as hydroxylation, methylation, and amination, to achieve the final structure. These reactions are carried out under controlled conditions using specific reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and efficient purification methods. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions on a large scale, ensuring consistent product quality and yield.
Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity and yield of the intermediate.
化学反応の分析
Types of Reactions
Monomethyl auristatin E intermediate-14 undergoes various chemical reactions, including:
Oxidation: The intermediate can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions are used to convert specific functional groups to their reduced forms, enhancing the compound’s stability and reactivity.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum oxide.
Solvents: Such as dichloromethane, methanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are further used in the synthesis of monomethyl auristatin E and other related compounds .
科学的研究の応用
Monomethyl auristatin E intermediate-14 has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of monomethyl auristatin E and other related compounds, facilitating the development of new chemical entities with potential therapeutic applications.
Biology: The compound is used in biological studies to investigate the mechanisms of action of antimitotic agents and their effects on cell division and proliferation.
Medicine: this compound is a critical component in the development of antibody-drug conjugates for targeted cancer therapy, providing a means to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues.
作用機序
Monomethyl auristatin E intermediate-14 exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and their disruption leads to cell cycle arrest and apoptosis (programmed cell death). The compound targets the tubulin-microtubule system, preventing the proper formation of the mitotic spindle and ultimately inhibiting cell division .
類似化合物との比較
Monomethyl auristatin E intermediate-14 is unique compared to other similar compounds due to its specific structure and mechanism of action. Some similar compounds include:
Dolastatin 10: A natural product from which monomethyl auristatin E is derived. Dolastatin 10 also inhibits tubulin polymerization but has different pharmacokinetic properties.
Monomethyl auristatin F: Another synthetic analog of dolastatin 10, which has a similar mechanism of action but differs in its chemical structure and potency.
Vinblastine: A well-known antimitotic agent that also targets tubulin but has a different chemical structure and clinical application.
This compound stands out due to its high potency and specificity, making it a valuable component in the development of targeted cancer therapies.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
(2R,3S)-2-(benzylamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12+/m0/s1 |
InChIキー |
GPAVORZIWQTJJQ-CMPLNLGQSA-N |
異性体SMILES |
CC[C@H](C)[C@H](C(=O)O)NCC1=CC=CC=C1 |
正規SMILES |
CCC(C)C(C(=O)O)NCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclo[Asn-Asn-Asn-bAla-Trp-Asp-Ile]](/img/structure/B15136373.png)








![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)

![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)


